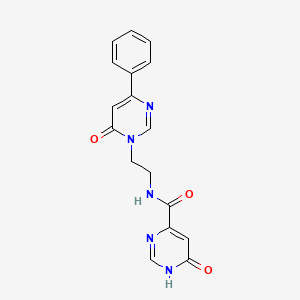

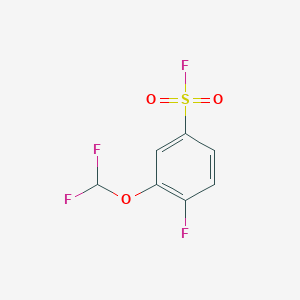

5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

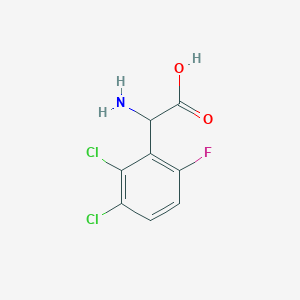

The compound "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" is a derivative of pyrimidine, which is a class of compounds known for their role in pharmaceuticals, particularly as antagonists for various receptors. The phenylsulfonyl group and the piperazinyl substituent suggest that the compound may have biological activity, potentially interacting with serotonin receptors based on the structural similarities to compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the use of catalysts and specific solvents to achieve high yields. For instance, a series of (4-(5-amino-4-phenylpyrimidine)-2-yl)piperazine)-1-ketones derivatives were synthesized using HATU as a catalyst and DCM as a solvent, achieving yields above 72% . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of a phenylsulfonyl group and a piperazinyl group attached to the pyrimidine ring can influence the molecule's conformational flexibility and its ability to form intramolecular hydrogen bonds, which are important for high potency and selectivity in receptor antagonism . The size and shape of the molecule, described by gyration radii, also play a role in the potency of these compounds as antagonists .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. The addition of a positively ionizable group (PI) to the pyrimidine ring, as seen in some derivatives, can alter the compound's cLogP values without significantly affecting potency or selectivity, suggesting that modifications to the pyrimidine core can be made to adjust the compound's ADME characteristics without compromising its interaction with the receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a phenylsulfonyl group can increase the selectivity of the compound for certain serotonin receptors, as seen in the case of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines . The specific properties of "this compound" would need to be experimentally determined, but insights can be drawn from related compounds.

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of compounds closely related to "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" have been extensively explored. For instance, Mittal et al. (2011) synthesized a series of substituted tricyclic compounds with significant antimicrobial activities. These compounds were derived from reactions involving phenylsulfonyl and piperazinyl groups, showcasing a methodical approach to synthesis and biological evaluation (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011). Similarly, Abdalha et al. (2011) developed new tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, demonstrating the versatility of incorporating pyrimidine and piperazine moieties into heterocyclic frameworks (A. A. Abdalha et al., 2011).

Antimicrobial Activity

A key application area for derivatives of "this compound" is in the development of antimicrobial agents. Radi et al. (2005) highlighted the synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, showcasing the potential of such compounds in creating novel antimicrobial agents (M. Radi et al., 2005). This is complemented by the work of El‐Wahab et al. (2015), who synthesized new pyrimidine derivatives incorporating physically into polyurethane varnish and printing ink paste, demonstrating their antimicrobial efficacy (H. A. El‐Wahab et al., 2015).

Receptor Studies and Biological Activities

The compound and its derivatives have also found applications in receptor studies and the investigation of biological activities. For example, Zajdel et al. (2009) synthesized a series of arylsulfonamides containing guanidine, which were evaluated for their selectivity towards 5-HT(1A), 5-HT(2A), and 5-HT(7) receptors, demonstrating the compound's potential as a structural core for the development of 5-HT(7) ligands (P. Zajdel et al., 2009).

特性

IUPAC Name |

5-(benzenesulfonyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c20-18-16(28(26,27)15-6-2-1-3-7-15)14-22-19(23-18)25-12-10-24(11-13-25)17-8-4-5-9-21-17/h1-9,14H,10-13H2,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECBNCWEYUUWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2545216.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)

![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)